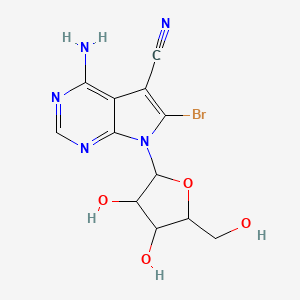

6-Bromotoyocamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromotoyocamycin is a brominated derivative of toyocamycin, a nucleoside antibiotic produced by certain strains of Streptomyces bacteria. This compound is known for its potent biological activities, including antimicrobial and anticancer properties. The addition of a bromine atom at the sixth position of the toyocamycin molecule enhances its chemical reactivity and biological efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromotoyocamycin typically involves the bromination of toyocamycin. The process begins with the preparation of toyocamycin through fermentation of Streptomyces diastatochromogenes. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The fermentation process is optimized for higher yields of toyocamycin, followed by bromination using N-bromosuccinimide in a continuous flow reactor to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromotoyocamycin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can remove the bromine atom, reverting it to toyocamycin.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as DMF or DMSO.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of toyocamycin.

Substitution: Formation of substituted derivatives with varied biological activities.

Applications De Recherche Scientifique

6-Bromotoyocamycin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other biologically active compounds.

Biology: Studied for its role in inhibiting specific enzymes and pathways in microbial and cancer cells.

Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

Industry: Utilized in the development of new antibiotics and anticancer drugs

Mécanisme D'action

The mechanism of action of 6-Bromotoyocamycin involves its incorporation into nucleic acids, leading to the inhibition of RNA synthesis. It targets specific enzymes such as RNA polymerase, thereby disrupting the transcription process. This inhibition results in the suppression of protein synthesis and induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Toyocamycin: The parent compound, lacking the bromine atom.

5-Fluorotoyocamycin: A fluorinated derivative with similar biological activities.

6-Chlorotoyocamycin: A chlorinated analogue with distinct chemical properties.

Uniqueness: 6-Bromotoyocamycin is unique due to the presence of the bromine atom, which enhances its reactivity and biological efficacy compared to its analogues. This modification allows for more potent interactions with biological targets, making it a valuable compound in drug development .

Propriétés

Numéro CAS |

20201-55-2 |

|---|---|

Formule moléculaire |

C12H12BrN5O4 |

Poids moléculaire |

370.16 g/mol |

Nom IUPAC |

4-amino-6-bromo-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H12BrN5O4/c13-9-4(1-14)6-10(15)16-3-17-11(6)18(9)12-8(21)7(20)5(2-19)22-12/h3,5,7-8,12,19-21H,2H2,(H2,15,16,17)/t5-,7-,8-,12-/m1/s1 |

Clé InChI |

VGLVPHRWFSFJJL-JTFADIMSSA-N |

SMILES |

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C#N)N |

SMILES isomérique |

C1=NC(=C2C(=C(N(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)C#N)N |

SMILES canonique |

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C#N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.